REACTION_CXSMILES
|
[ClH:1].Cl.[C:3]1([CH:9]([CH2:12][NH2:13])[CH2:10][NH2:11])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[OH-].[Na+].Cl.[C:17](N)(=N)[CH3:18].N>>[ClH:1].[CH3:17][C:18]1[NH:13][CH2:12][CH:9]([C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)[CH2:10][N:11]=1 |f:0.1.2,3.4,5.6,8.9|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.C1(=CC=CC=C1)C(CN)CN
|
Name
|
|
Quantity
|
10.76 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
8.48 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(=N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
The reaction medium is cooled
|
Type
|
FILTRATION
|
Details
|
the insoluble material is filtered off
|
Type
|
ADDITION
|
Details
|
containing HCl
|
Type
|
CUSTOM
|
Details
|
evaporated to half the volume
|
Type
|
CUSTOM
|
Details
|
the insoluble material formed
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
ADDITION
|
Details
|
The filtrate is diluted with an equal volume of ether
|
Type
|
CUSTOM
|
Details
|
the insoluble material formed
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
CUSTOM
|
Details
|
the resulting filtrate is evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the evaporation residue from an acetone/ethanol mixture (1:1 v/v)
|
Type
|
CUSTOM
|
Details
|
gives 6 g (yield: 32%) of CRL 41 352
|
Type
|
CUSTOM
|
Details
|
M.p. (inst.)=220° C.
|
Name
|
|
Type
|
|
Smiles
|
Cl.CC=1NCC(CN1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 32% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |